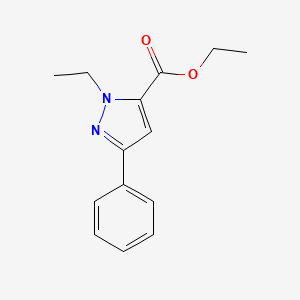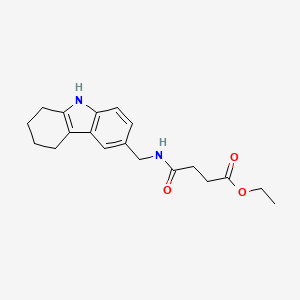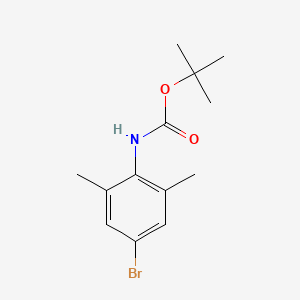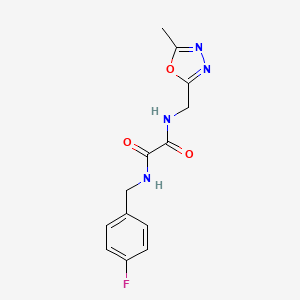![molecular formula C16H14N4OS B2511064 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one CAS No. 690646-44-7](/img/structure/B2511064.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one” is a complex organic molecule that contains a 1H-1,2,4-triazol-3-yl group and a biphenyl group . The 1H-1,2,4-triazol-3-yl group is a type of triazole, which is an important nitrogen heterocyclic compound . The biphenyl group consists of two connected phenyl rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s reacted. For similar compounds, the activation barrier for isomerization catalyzed by three methanol molecules is 21.7 kcal/mol, allowing the process to occur at ambient temperature .
科学的研究の応用
1-([1,1’-biphenyl]-4-yl)-2-((5-amino-1H-1,2,4-triazol-3-yl)thio)ethanone
Unfortunately, there is limited information available on the specific applications of this compound . However, compounds with similar structures, such as 1,5-Diamino-1H-tetrazole and its derivatives, have been studied for their potential applications in high energy density materials .
Plant Growth Regulation: BIK1 regulates several biological processes in plants, including growth . It forms a signaling complex with a cell-surface receptor FLS2 and a co-receptor kinase BAK1 to transduce signals upon perception of pathogen-associated molecular patterns (PAMPs) .
Innate Immunity in Plants: BIK1 plays a crucial role in the innate immunity of plants. It is involved in the signal transduction upon the perception of PAMPs, contributing to the plant’s defense mechanism .
Synthesis of Derivatives: The compound can be used in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These derivatives have been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Antibacterial Activity: Compounds containing the 1,2,4-triazole ring, such as this one, have shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial agents .
Seed Germination and Growth: RACK1 regulates multiple aspects of plants, including seed germination and growth .
Environmental Stress Responses: RACK1 is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants, which plays a crucial role in environmental stress responses .
Flowering: RACK1 also plays a role in the flowering of plants .
作用機序
Target of Action
The compound 1-([1,1’-biphenyl]-4-yl)-2-((5-amino-1H-1,2,4-triazol-3-yl)thio)ethanone, also known as CBKinase1_020321 or CBKinase1_007921, primarily targets kinases . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .
Mode of Action
CBKinase1_020321 interacts with its kinase targets by occupying the ATP-bound pocket of the kinase . This interaction inhibits the kinase’s activity, thereby disrupting the phosphorylation of specific substrates and the subsequent signal transduction . This mechanism of action is common among Type I/II kinase inhibitors .
Biochemical Pathways
The action of CBKinase1_020321 affects various biochemical pathways. By inhibiting kinase activity, it disrupts signaling pathways related to cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These disruptions can lead to changes in cellular processes and functions .
Pharmacokinetics
Like other kinase inhibitors, its bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The inhibition of kinase activity by CBKinase1_020321 can lead to various molecular and cellular effects. For instance, it can disrupt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis . It can also affect cellular structures and functions by disrupting the structure of the cytoskeleton and cell-cell adhesion .
Action Environment
The action, efficacy, and stability of CBKinase1_020321 can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s health status, genetic factors, and lifestyle factors such as diet and exercise
特性
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c17-15-18-16(20-19-15)22-10-14(21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODIWPXFVUXOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)


![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)





![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
![N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510998.png)
![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)
![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)
